molecular formula C16H15NO2 B2979434 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde CAS No. 103771-51-3

6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde

Cat. No.: B2979434
CAS No.: 103771-51-3
M. Wt: 253.301
InChI Key: BJFJHZUIKUXSMO-UHFFFAOYSA-N
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Description

“6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde” is a chemical compound with the CAS Number: 18028-57-4 . It has a molecular weight of 225.29 and its IUPAC name is 5,8-dimethyl-9H-carbazol-3-yl methyl ether . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H15NO/c1-9-4-5-10(2)15-14(9)12-8-11(17-3)6-7-13(12)16-15/h4-8,16H,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is solid in its physical form . Its molecular weight is 225.29 and its IUPAC name is 5,8-dimethyl-9H-carbazol-3-yl methyl ether .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives have been synthesized and applied in the development of ellipticines, a class of molecules with significant pharmacological properties. For instance, a study detailed the synthesis of ellipticine derivatives through the condensation and subsequent cyclization processes involving carbazole derivatives, demonstrating the compound's utility in creating structurally complex and biologically active molecules (Jackson et al., 1977).

Biological Applications

  • Carbazole derivatives have been explored for their antitumor activities. A particular study synthesized olivacine derivatives starting from carbazole bases, showing that these derivatives possess high cytotoxicity against cancer cell lines, indicating the potential of carbazole frameworks in developing anticancer agents (Jasztold-Howorko et al., 1994).

Photophysical and Materials Science Applications

  • Carbazole-based compounds have been synthesized for the study of their photophysical properties, demonstrating potential applications in fluorescence and materials science. For example, novel carbazole-based styryl derivatives were developed, evaluated for their photophysical properties, and studied for the effects of solvent polarity on their absorption and emission, highlighting their use in creating sensitive fluorescence probes (Umape et al., 2014).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures for prevention, response, storage, and disposal .

Properties

IUPAC Name

6-methoxy-1,4-dimethylcarbazole-9-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-10-4-5-11(2)16-15(10)13-8-12(19-3)6-7-14(13)17(16)9-18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFJHZUIKUXSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=CC(=C3)OC)N(C2=C(C=C1)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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